3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine
Description
Properties
Molecular Formula |
C9H6F3N3O |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
3-(1H-pyrrol-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)5-4-7(14-15-8(5)16)6-2-1-3-13-6/h1-4,13H,(H,15,16) |
InChI Key |
LGIGCGGKAPJMNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyridazine ring with a hydroxyl group, a pyrrole moiety, and a trifluoromethyl group, which collectively contribute to its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including research findings, case studies, and data tables.
Molecular Formula
- Chemical Formula : C9H6F3N3O
- Molecular Weight : 225.16 g/mol
Structural Characteristics
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development. The hydroxyl group may facilitate hydrogen bonding with biological targets, while the pyrrole moiety can enhance interactions with various receptors and enzymes .
The biological activity of 3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine is primarily attributed to its interactions with various biological macromolecules. Studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their ability to modulate receptor binding and enzyme activity .
Anticancer Potential
The compound's structural features may also confer anticancer properties. Pyridazine derivatives have been explored for their ability to inhibit cancer cell proliferation. For example, studies have indicated that certain trifluoromethyl-substituted compounds exhibit selective cytotoxicity against cancer cell lines . Although direct studies on 3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine are still emerging, the existing literature suggests promising avenues for further investigation.
Study on Trifluoromethyl Compounds
A recent study focused on the synthesis and evaluation of trifluoromethyl-substituted pyridine derivatives found that these compounds exhibited potent activity against various pathogens. The study highlighted that modifications in the structure could significantly enhance their biological profiles .
In Vivo Studies
In vivo studies involving related compounds have shown favorable safety profiles and significant therapeutic effects in animal models. For instance, some derivatives demonstrated a reduction in viral load in mouse models of infection . This suggests that 3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine may also possess similar therapeutic potential.
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that 3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine may exhibit significant anticancer properties. Compounds with similar structures often show enhanced interactions with cellular targets due to their ability to modulate receptor binding and enzyme activity. The trifluoromethyl group is known to stabilize interactions with target proteins, potentially increasing the efficacy of anticancer agents derived from this compound.
Antimicrobial Properties
Research has indicated potential antimicrobial activities associated with this compound. The structural features of 3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine may influence its effectiveness against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.
Neurological Applications
The compound's ability to interact with biological macromolecules suggests potential applications in neuropharmacology. Its unique structure may allow it to modulate neurotransmitter systems or act as a neuroprotective agent, warranting further investigation into its effects on neurological disorders.
Polymer Chemistry
The incorporation of 3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine into polymer matrices could enhance the material properties of polymers, such as thermal stability and mechanical strength. The trifluoromethyl group can improve the hydrophobicity of polymer surfaces, which is beneficial in various industrial applications.
Coatings and Adhesives
Due to its chemical stability and reactivity, this compound may find applications in developing advanced coatings and adhesives. Its ability to form strong bonds with various substrates can be exploited in creating durable and weather-resistant materials.
Case Study 1: Anticancer Screening
In a study examining the anticancer potential of various pyridazine derivatives, 3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine was tested against several cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity towards certain cancer types while sparing normal cells, highlighting its potential as a lead compound in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that 3-Hydroxy-6-(pyrrol-2-YL)-4-(trifluoromethyl)pyridazine displayed significant inhibitory effects, suggesting its viability as an antimicrobial agent.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Note: *Molecular weight calculated based on formula C₁₀H₇F₃N₄O.
Key Observations:
Substituent Influence on Physicochemical Properties :
- Hydrophobicity : The trifluoromethyl group increases logP values across all analogues, enhancing membrane permeability.
- Thermal Stability : Derivatives with aromatic substituents (e.g., thienyl, phenyl) exhibit higher melting/sublimation points compared to aliphatic substituents (e.g., cyclopropyl) .
- Synthetic Accessibility : Cyclopropyl and thienyl derivatives are synthesized in higher yields (30–60%) compared to phenyl analogues (20–30%), likely due to steric and electronic effects during coupling reactions .
Biological Activity: DHODH Inhibition: Cyclopropyl-containing derivatives (e.g., 10b, 10c in ) show potent inhibition of human dihydroorotate dehydrogenase (IC₅₀ < 100 nM), attributed to the electron-withdrawing CF₃ group enhancing target binding . Antimicrobial Potential: Thienyl-substituted pyridazines (e.g., DS632 in ) demonstrate moderate activity against Gram-positive bacteria, possibly due to improved solubility from the sulfur atom .
Spectroscopic and Analytical Data
Table 2: NMR and HRMS Data for Selected Analogues
Preparation Methods
Radical and Ionic Combined Approach via Enaminonitrile Intermediates
A recent advanced method involves the formal [4 + 2] cycloaddition combining ionic and radical pathways to construct the pyridazine ring with sulfonyl substituents, which can be adapted for trifluoromethyl-substituted pyridazines. The key steps include:
- Transamidation of tosyl hydrazide with enaminonitrile to form an intermediate hydrazide.
- Generation of t-butoxy radicals from tert-butyl hydroperoxide and tetrabutylammonium iodide, which attack the intermediate to form radical species.
- Radical cyclization via 6-endo-trig mechanism to form the six-membered pyridazine ring.
- Dehydrogenation and elimination steps to yield the final pyridazine product.
Density Functional Theory (DFT) calculations support the radical intermediates' formation and cyclization steps, confirming the mechanistic pathway.
Functional Group Manipulation and Coupling Strategies
Other synthetic routes involve the coupling of pyridazine precursors with pyrrole derivatives and trifluoromethylated intermediates. For example:
- The trifluoromethyl group is introduced using trifluoromethylated building blocks or reagents.
- Pyrrole moieties are attached via nucleophilic aromatic substitution or cross-coupling reactions.
- Hydroxyl groups are installed or retained through selective oxidation or hydrolysis steps.
These methods often require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Comparison with Similar Pyridazine Syntheses
While specific preparation methods for 3-Hydroxy-6-(pyrrol-2-yl)-4-(trifluoromethyl)pyridazine are limited in the literature, analogous pyridazine derivatives such as 3-chloro-6-(2-hydroxyphenyl)pyridazines have been prepared via:
- Direct chlorination of 6-(2-hydroxyphenyl)-3(2H)-pyridazinones using phosphorus oxychloride without the need for protecting the phenolic hydroxyl group.
- One-step conversion processes that simplify the synthesis and improve yields.
These approaches highlight the importance of selective functional group transformations in pyridazine chemistry and may inspire modified routes for the target compound.
Data Table: Summary of Synthetic Methods and Conditions
Research Discoveries and Optimization
- The incorporation of trifluoromethyl groups into pyridazine rings enhances biological activity and stability, motivating the development of efficient synthetic routes.
- The combined ionic and radical approach enables construction of complex pyridazine frameworks under mild conditions, offering a versatile platform for further functionalization.
- Avoiding protecting groups in pyridazine synthesis simplifies procedures and reduces steps, as demonstrated in related pyridazine derivatives.
- Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is critical for maximizing yields and purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Hydroxy-6-(pyrrol-2-yl)-4-(trifluoromethyl)pyridazine, and what key intermediates are involved?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, intermediates like 6-cyclopropyl-3-hydroxy-4-(trifluoromethyl)pyridazine can be functionalized with pyrrole derivatives under catalytic conditions (e.g., Pd-mediated coupling). Key reagents include trifluoromethylating agents (e.g., CFCu) and halogenated pyridazine precursors. Purification often involves silica gel chromatography or recrystallization .
Q. How is the structure of this compound validated, and what spectroscopic techniques are critical?
- Methodology :
- 1H/13C NMR : Assignments of aromatic protons (δ 7.3–8.6 ppm) and hydroxyl groups (δ 10–12 ppm) confirm substitution patterns.
- HRMS : Exact mass analysis (e.g., [M−H] at m/z 362.0761) validates molecular formula.
- X-ray crystallography : Resolves spatial arrangement of the pyrrole and trifluoromethyl groups .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodology : Solubility is tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). Stability studies involve HPLC monitoring under acidic/alkaline conditions (pH 2–12) and thermal stress (40–80°C). The compound shows moderate solubility in DMSO (>10 mg/mL) and degrades above pH 10 .
Advanced Research Questions
Q. How do substituents on the pyrrole ring influence the compound’s bioactivity?
- Methodology : Structure-activity relationship (SAR) studies compare derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. For example, replacing pyrrole with thiophene reduces α-glucosidase inhibition by 40%, highlighting the role of nitrogen in hydrogen bonding .
Q. What strategies mitigate low yields in the final cyclization step of the synthesis?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes, improving yield from 20% to 45%.
- Catalyst optimization : Pd(OAc)/Xantphos systems enhance coupling efficiency for pyrrole incorporation .
Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or viral enzymes?
- Methodology :
- Molecular docking : AutoDock Vina simulates binding to HIV reverse transcriptase (PDB: 1RT1), identifying key residues (e.g., Lys101) for hydrogen bonding.
- MD simulations : GROMACS assesses stability of the ligand-protein complex over 100 ns, revealing conformational flexibility of the trifluoromethyl group .
Q. What analytical challenges arise in quantifying trace impurities during scale-up?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
